2-氯喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

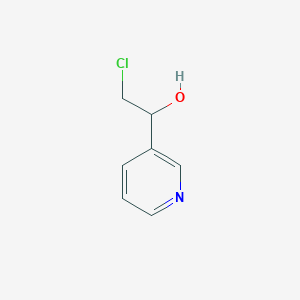

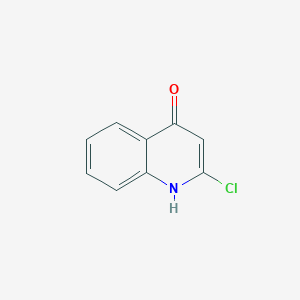

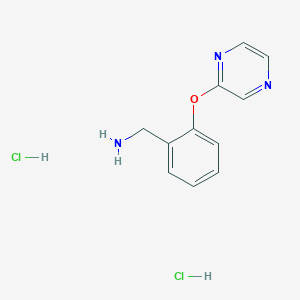

2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-4-ol can be represented by the InChI code1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl . Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinolin-4-ol are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinolin-4-ol include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .科学研究应用

- 抗菌特性:2-氯喹啉-4-醇已显示出对细菌和真菌的抗菌活性。 研究人员正在探索其作为局部防腐剂或伤口愈合制剂中的成分的潜力 .

- 抗病毒研究:鉴于其与喹啉类抗疟疾药物的结构相似性,正在进行研究以评估其抗病毒特性。 它可能是新型抗病毒疗法的候选药物 .

- 光致发光材料:2-氯喹啉-4-醇表现出荧光特性。 科学家正在研究其在设计用于传感器、成像和光电器件的发光材料中的应用 .

- 有机半导体:其π共轭体系使其对有机电子学很有吸引力。 研究人员正在探索其作为有机半导体构建块的潜力 .

- 螯合剂:其结构中的氯原子使其能够与金属离子形成络合物。 它可用作分析化学中的螯合剂,特别是用于金属离子检测 .

- 细胞活力测定:科学家正在研究其对细胞活力和细胞毒性的影响。 它可能在基于细胞的测定和毒性研究中得到应用.

- 药理学研究:研究人员正在探索其对细胞通路和潜在治疗靶点的作用.

- 染料敏化太阳能电池 (DSSCs):喹啉衍生物已用于 DSSCs。 2-氯喹啉-4-醇可以用作这些太阳能电池中的敏化剂 .

医药化学与药物研发

材料科学

分析化学

生物医学研究

能源材料

化学合成

安全和危害

The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

作用机制

Target of Action

2-Chloroquinolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

One study suggests that a compound similar to 2-chloroquinolin-4-ol might interact with the pi3k/akt/mtor pathway proteins, which play a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

One source suggests that quinoline derivatives generally have high gi absorption and are bbb permeant .

Result of Action

Quinoline derivatives are known for their broad-spectrum biological activities, including antimicrobial, antimalarial, and anticancer properties .

Action Environment

It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including temperature and the presence of certain catalysts .

生化分析

Biochemical Properties

2-Chloroquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . Additionally, 2-Chloroquinolin-4-ol has shown potential interactions with other biomolecules, such as DNA and RNA, affecting their synthesis and function .

Cellular Effects

The effects of 2-Chloroquinolin-4-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 2-Chloroquinolin-4-ol has demonstrated cytotoxic effects, leading to cell death . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-Chloroquinolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it inhibits the enzyme squalene epoxidase, which is essential for sterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. Additionally, 2-Chloroquinolin-4-ol can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroquinolin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Chloroquinolin-4-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 2-Chloroquinolin-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antifungal activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

2-Chloroquinolin-4-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter metabolite levels in cells. Additionally, 2-Chloroquinolin-4-ol can be metabolized into different products, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of 2-Chloroquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier, indicating its potential effects on the central nervous system . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity .

Subcellular Localization

2-Chloroquinolin-4-ol exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-Chloroquinolin-4-ol to specific compartments or organelles, influencing its biological effects .

属性

IUPAC Name |

2-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFLMSYIISDCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593033 |

Source

|

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771555-21-6 |

Source

|

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)